N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide
Description
N-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]pentanamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 4-methylphenyl group at position 3 and a pentanamide moiety at position 3. This compound is structurally analogous to pharmacologically active agents such as albendazole derivatives and herbicide precursors like isoxaben, though its specific applications remain under investigation .
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-5-14(18)16-15-10-13(17-19-15)12-8-6-11(2)7-9-12/h6-10H,3-5H2,1-2H3,(H,16,18) |
InChI Key |
AHDZVYUXLGTJAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC(=NO1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the oxazole ring. The final step involves the acylation of the oxazole derivative with pentanoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Functionalized oxazole derivatives with diverse chemical properties.
Scientific Research Applications
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide is a chemical compound with the molecular formula and a molecular weight of 258.32 . It features a pentanamide group attached to an oxazole ring, which is further substituted with a methylphenyl group .
Compound Characteristics
The characteristics of this compound include :
- Compound ID: D107-0356
- logP: 3.8026
- logD: 3.8023
- logSw: -3.7669
- Hydrogen bond acceptors count: 4
- Hydrogen bond donors count: 1
- **Polar surface area: **45.669
- Stereo: ACHIRAL
- InChI Key: AHDZVYUXLGTJAE-UHFFFAOYSA-N
- Smiles: CCCCC(Nc1cc(c2ccc(C)cc2)no1)=O
Potential Applications
While the provided search results do not offer specific applications for this compound, they do suggest potential areas of interest based on related compounds:
- Isoxazole Derivatives: Several isoxazole derivatives have been explored for treating disorders . These derivatives, referred to as isoxazole combretastatin derivatives, may have applications in the treatment of diseases .
- Protein Kinase Inhibition: Certain sulfonamide derivatives have been investigated as protein kinase inhibitors . These inhibitors have potential applications in treating various diseases, including cancer .
- Androgen Receptor Degradation: Bifunctional compounds have been developed to target and degrade the Androgen Receptor . These compounds show promise in the treatment of Androgen Receptor-related conditions .
- Histone Deacetylase (HDAC) Inhibition: Some compounds have been identified as potential Histone Deacetylase inhibitors .
Mechanism of Action
The mechanism of action of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pentanamide Derivatives
*Calculated based on formula C₁₅H₁₈N₂O₂.
Key Observations :
- Oxazole vs.
- Substituent Impact : The 4-methylphenyl group increases lipophilicity (logP ~3.2 estimated) compared to the 4-methoxyphenyl group in N-(4-methoxyphenyl)pentanamide (logP ~2.8), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Amide Chain Variations : The pentanamide chain balances flexibility and metabolic stability. Shorter chains (e.g., acetamide) are more prone to hydrolysis, while bulkier groups (e.g., benzamide in isoxaben) may limit bioavailability .
Pharmacokinetic and Drug-Likeness Profiles
Table 2: Predicted Drug-Likeness Parameters
Analysis :
- The target compound adheres to Lipinski’s Rule of Five (molecular weight <500, logP <5, H-bond donors ≤5, acceptors ≤10), suggesting oral bioavailability. Its higher logP than N-(4-methoxyphenyl)pentanamide may improve tissue penetration but require formulation adjustments for solubility .
- Isoxaben’s larger size and higher polarity (TPSA = 95 Ų) limit its use to non-systemic herbicides, whereas the target compound’s moderate TPSA (~55 Ų) aligns with CNS-active agents .
Q & A
Q. What are the standard synthetic routes for N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide?
The synthesis typically involves coupling a substituted 1,2-oxazole core with a pentanamide derivative. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions, followed by purification using normal-phase chromatography with gradients of dichloromethane, ethyl acetate, and methanol . Amine-phase chromatography may be employed for final purification to remove residual impurities .
Q. What analytical techniques are used to characterize this compound?
Key methods include:
- ¹H/¹³C NMR spectroscopy to confirm structural integrity and regioselectivity (e.g., aromatic proton signals at δ 7.2–8.5 ppm for substituted phenyl groups) .
- Mass spectrometry (LC/MS) for molecular weight verification (e.g., m/z values corresponding to [M+H]⁺ ions) .
- Elemental analysis to validate purity and stoichiometry .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using synchrotron or laboratory X-ray sources, with refinement via programs like SHELXL for small-molecule structures . Visualization tools like ORTEP-3 or WinGX aid in interpreting thermal ellipsoids and hydrogen-bonding networks .
Q. What safety protocols should be followed during handling?
Refer to guidelines for structurally similar amides and heterocycles: use personal protective equipment (PPE), fume hoods, and chemical waste disposal systems. Consult databases like the OECD eChemPortal or GESTIS for hazard profiles .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Reaction conditions : Adjust temperature, solvent polarity, and catalyst loading (e.g., use of coupling agents like EDCI/HOBt for amide bond formation) .
- Protecting groups : Introduce temporary protecting groups on reactive sites (e.g., tert-butyl carbamates) to prevent side reactions .
- Regioselectivity : Employ directing groups or meta-substituted aryl precursors to control oxazole ring formation .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- 2D NMR (COSY, HSQC, HMBC) : Identify through-space (NOESY) and through-bond correlations to distinguish positional isomers .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA .
- Impurity profiling : Use HPLC-MS to detect byproducts from incomplete reactions or degradation .
Q. What computational approaches are suitable for studying its bioactivity?
- Molecular docking : Use crystallographic data (e.g., PDB ligand summaries) to model interactions with target proteins .
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with biological activity data .
Q. How to address challenges in crystallizing this compound?
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (hexane, ether) solvents for crystal growth.
- Twinned data refinement : Use SHELXL ’s TWIN/BASF commands to refine non-merohedral twinning .
- Hydrogen-bond analysis : Apply graph-set notation to classify intermolecular interactions (e.g., R₂²(8) motifs) .
Q. How to mitigate impurities during scale-up synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
